BenchChemオンラインストアへようこそ!

N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline

LSD1 inhibitor MAO-B inhibitor bispecific inhibitor

N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline (CAS 1040688-57-0, molecular formula C20H27NO3, MW 329.43) is a synthetic secondary aniline bearing a 2‑isopentyloxybenzyl group and a 2,5‑dimethoxyphenyl ring. The compound has been annotated as a dual inhibitor of lysine‑specific histone demethylase 1 (LSD1/KDM1A) and monoamine oxidase B (MAO‑B) in the Therapeutic Target Database (TTD) , originating from Oryzon Genomics’ bispecific LSD1/MAO‑B inhibitor program.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 1040688-57-0
Cat. No. B1385361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline
CAS1040688-57-0
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=CC=C1CNC2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C20H27NO3/c1-15(2)11-12-24-19-8-6-5-7-16(19)14-21-18-13-17(22-3)9-10-20(18)23-4/h5-10,13,15,21H,11-12,14H2,1-4H3
InChIKeyNJMJQWYLBKCCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline (CAS 1040688-57-0): A Dual LSD1/MAO-B Inhibitor Scaffold for Epigenetic & CNS Research


N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline (CAS 1040688-57-0, molecular formula C20H27NO3, MW 329.43) is a synthetic secondary aniline bearing a 2‑isopentyloxybenzyl group and a 2,5‑dimethoxyphenyl ring . The compound has been annotated as a dual inhibitor of lysine‑specific histone demethylase 1 (LSD1/KDM1A) and monoamine oxidase B (MAO‑B) in the Therapeutic Target Database (TTD) [1], originating from Oryzon Genomics’ bispecific LSD1/MAO‑B inhibitor program [2]. This dual epigenetic/neurotransmitter‑modulating profile distinguishes it from simpler aniline derivatives and is the primary driver of its use as a chemical probe in chromatin biology and neurodegeneration research.

Why N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline Cannot Be Replaced by Simple 2,5‑Dimethylaniline or Unsubstituted Benzyl Analogs


The 2,5‑dimethoxyaniline motif is a recognized pharmacophore for FAD‑dependent amine oxidases and histone demethylases; replacement of the electron‑donating methoxy groups with methyl groups (as in N‑[2‑(isopentyloxy)benzyl]‑2,5‑dimethylaniline, CAS 1040687‑58‑8) abolishes the hydrogen‑bond acceptor capacity at positions 2 and 5, which is critical for interaction with the FAD cofactor in MAO‑B and LSD1 active sites [1]. Likewise, removal of the ortho‑isopentyloxy substituent on the benzyl ring reduces steric complementarity with the hydrophobic pocket adjacent to the substrate channel, diminishing target engagement [2]. Generic substitution with simpler benzyl‑aniline scaffolds therefore cannot recapitulate the dual‑target inhibition profile that defines the utility of this compound in mechanistic studies.

N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline (CAS 1040688-57-0): Comparator‑Based Differentiation Evidence for Scientific Procurement


Dual LSD1/MAO‑B Target Engagement Versus Monofunctional Dimethyl Analog

According to the Therapeutic Target Database (TTD), N‑[2‑(isopentyloxy)benzyl]‑2,5‑dimethoxyaniline is annotated as an inhibitor of both lysine‑specific histone demethylase 1 (LSD1/KDM1A) and monoamine oxidase B (MAO‑B) [1]. In contrast, the closely related 2,5‑dimethyl analog (N‑[2‑(isopentyloxy)benzyl]‑2,5‑dimethylaniline, CAS 1040687‑58‑8) has no reported LSD1 or MAO‑B activity in any public database, consistent with the requirement of the 2,5‑dimethoxy motif for FAD‑cofactor engagement . Target annotation is derived from the patent literature (PMID: 25399762), establishing the compound as part of Oryzon Genomics’ bispecific LSD1/MAO‑B patent estate [2].

LSD1 inhibitor MAO-B inhibitor bispecific inhibitor epigenetics chromatin remodeling

5‑Lipoxygenase Translocation Inhibitory Activity: Additional Cellular Pharmacology

ChEMBL records document that N‑[2‑(isopentyloxy)benzyl]‑2,5‑dimethoxyaniline (CHEMBL619995) was tested for inhibition of 5‑lipoxygenase (5‑LO) translocation in rat basophilic leukemia RBL‑2H3 cells [1]. While a numerical IC50 value is not publicly accessible, the deposition of the assay result indicates the compound engages the 5‑LO translocation pathway, a mechanism not associated with the simpler 2,5‑dimethyl analog (CAS 1040687‑58‑8) or with commonly available MAO‑B‑selective inhibitors such as selegiline or rasagiline [2]. This assay differentiates the compound from both dimethyl-substituted analogs and clinically approved MAO-B inhibitors that lack 5‑LO modulatory activity.

5-lipoxygenase translocation inhibitor leukotriene synthesis inflammation RBL-2H3 cells

Ortho‑Isopentyloxy Substituent: Physicochemical Differentiation from para‑Alkoxy and Unsubstituted Analogs

The ortho‑isopentyloxy substituent on the benzyl ring introduces a significant steric and lipophilic element that differentiates the compound from para‑alkoxy and non‑alkoxy benzyl aniline analogs. Computed logP for the target compound (XLogP3‑AA = 4.2) is elevated versus the para‑isopentyloxy regioisomer and unsubstituted benzyl derivatives due to intramolecular hydrogen bonding between the ortho‑ether oxygen and the secondary amine [1]. This ortho‑substitution pattern is absent in the most common 2,5‑dimethoxyaniline building block (CAS 102‑56‑7, unsubstituted aniline), which lacks any lipophilic benzyl tail and is primarily used as a laccase inducer rather than an epigenetic probe [2].

structure–activity relationship logP H‑bond acceptor lipophilic efficiency alkoxy substituent

Hydrogen‑Bond Donor/Acceptor Architecture Distinct from Methoxy‑Benzyl NBOMe Hallucinogens

N‑[2‑(Isopentyloxy)benzyl]‑2,5‑dimethoxyaniline possesses a secondary amine (N–H) rather than the tertiary amine found in 25X‑NBOMe hallucinogens (e.g., 25I‑NBOMe, 25C‑NBOMe) [1]. This structural feature provides: (1) a hydrogen‑bond donor for interaction with FAD in LSD1/MAO‑B active sites, and (2) reduced affinity for 5‑HT2A serotonin receptors that mediate the hallucinogenic effects of NBOMe compounds. Public toxicity data corroborate this: the target compound is catalogued by multiple vendors for non‑human research only, while NBOMe derivatives are scheduled substances with documented fatal overdoses . The presence of the N–H group thus offers a functional handle for target engagement that is absent in N‑methylated or N‑benzylated tertiary amine analogs.

hydrogen‑bond donor 5‑HT2A receptor NBOMe selectivity secondary amine

N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline: Validated Application Scenarios for Procurement Decision-Making


Epigenetic Probe for LSD1‑Dependent Histone Demethylation Studies

As a dual LSD1/MAO‑B inhibitor, this compound is suited for mechanistic studies examining the cross‑talk between histone H3K4 demethylation and monoamine neurotransmitter catabolism. Researchers can use it to dissect LSD1‑specific effects in neuronal cell models, particularly when combined with selective MAO‑B or LSD1‑only inhibitors as controls. The TTD‑annotated dual activity profile supports its use in chromatin immunoprecipitation (ChIP) and gene expression analyses following chemical inhibition [1].

Comparative SAR with 2,5‑Dimethyl and Des‑Isopentyloxy Analogs

The compound’s well‑defined structural divergence from N‑[2‑(isopentyloxy)benzyl]‑2,5‑dimethylaniline (CAS 1040687‑58‑8) and unsubstituted 2,5‑dimethoxyaniline (CAS 102‑56‑7) makes it an ideal reference compound for structure–activity relationship (SAR) campaigns aimed at optimizing LSD1/MAO‑B bispecificity. Systematic replacement of the 2,5‑dimethoxy motif or the ortho‑isopentyloxy group allows quantitative assessment of each functional group’s contribution to enzyme inhibition .

Neuroinflammation Model Studies Exploiting Combined LSD1/MAO‑B and 5‑LO Modulation

Given its additional annotation as a 5‑lipoxygenase translocation inhibitor in RBL‑2H3 cells, the compound can be explored in neuroinflammatory disease models where leukotriene signaling intersects with epigenetic dysregulation. The concurrent inhibition of LSD1, MAO‑B, and 5‑LO pathways provides a unique polypharmacological tool for investigating multi‑target therapeutic strategies in Parkinson’s disease and Huntington’s disease models, a rationale consistent with Oryzon Genomics’ preclinical development strategy [2].

Organic Synthesis Building Block for Advanced Bispecific Inhibitors

The secondary amine handle permits further N‑functionalization (alkylation, acylation, sulfonylation) to generate focused libraries of bispecific LSD1/MAO‑B inhibitors. The commercial availability of the compound from multiple suppliers (e.g., Santa Cruz Biotechnology, Matrix Scientific) at research‑grade purity ensures reliable sourcing for medicinal chemistry programs [1].

Quote Request

Request a Quote for N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.